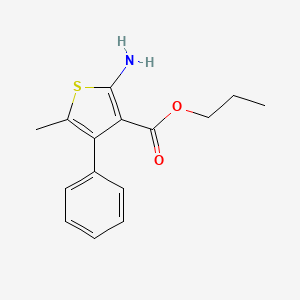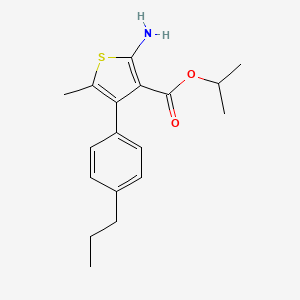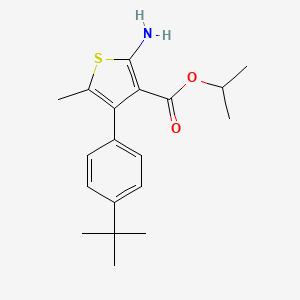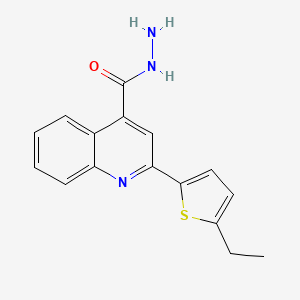![molecular formula C9H11Br2N3O B1326665 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide CAS No. 882760-46-5](/img/structure/B1326665.png)
2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide” is a chemical compound with the molecular formula C9H11Br2N3O and a molecular weight of 337.01 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of “2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide” consists of 9 carbon atoms, 11 hydrogen atoms, 2 bromine atoms, 3 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Research on hydrazones related to 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide demonstrates their potential in nonlinear optical applications. For instance, Naseema et al. (2010) synthesized three hydrazones with properties suggesting their use in optical devices like optical limiters and switches. They exhibit two-photon absorption, effective third-order susceptibility, and good optical power limiting behavior (Naseema et al., 2010).
Antimicrobial Activity
Compounds similar to 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide have shown significant antimicrobial activity. For example, Abbady (2014) synthesized a series of compounds including acetohydrazide derivatives that exhibited notable antibacterial and antifungal properties (Abbady, 2014).
Antioxidant Properties
A study by Šermukšnytė et al. (2022) reports the synthesis of a compound similar to 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide, which demonstrated higher antioxidant ability than the control substance butylated hydroxytoluene (Šermukšnytė et al., 2022).
Anti-inflammatory and Analgesic Activities
Somashekhar and Kotnal (2019) conducted a study on 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives, revealing their potential for anti-inflammatory and analgesic applications. This highlights the potential of acetohydrazide derivatives in therapeutic applications (Somashekhar & Kotnal, 2019).
Anticancer Potential
Salahuddin et al. (2014) studied derivatives of acetohydrazide, showing promising results in anticancer evaluations, particularly against breast cancer cell lines. This suggests a potential pathway for developing anticancer therapies using similar compounds (Salahuddin et al., 2014).
Propiedades
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N3O/c1-5-2-6(10)9(7(11)3-5)13-4-8(15)14-12/h2-3,13H,4,12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOPAWMVRKVXBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


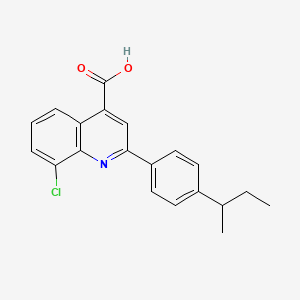

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)

